molecular formula C8H8BrFO B3101502 1-Bromo-3-fluoro-2-methoxy-5-methylbenzene CAS No. 1394291-45-2

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene

Cat. No.: B3101502
CAS No.: 1394291-45-2
M. Wt: 219.05 g/mol
InChI Key: RYLULHNQORYBDT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, methoxy, and methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination, fluorination, and methylation of anisole derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-3-fluoro-2-methoxy-5-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, facilitating the formation of new bonds and the creation of complex structures. Its unique substituents allow it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-fluoro-2-methoxybenzene: Similar in structure but lacks the methyl group.

    2-Bromo-6-fluoroanisole: Another closely related compound with similar reactivity.

    1-Bromo-3-fluoro-2-methylbenzene: Similar but lacks the methoxy group.

Uniqueness

1-Bromo-3-fluoro-2-methoxy-5-methylbenzene is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where precise control over reactivity is required.

Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLULHNQORYBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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